Methylboronic acid MIDA ester

Organoboron Stability Shelf-Life Reagent Storage

Methylboronic acid MIDA ester (CAS 1104637-40-2) solves the protodeboronation and purification challenges of free methylboronic acid. • Air-stable crystalline solid with indefinite benchtop stability; fully compatible with silica gel chromatography. • Controlled-release kinetics under aqueous basic conditions enable iterative Suzuki-Miyaura sequences with minimal homocoupling. • Achieves >98% head-to-tail coupling in rr-P3HT polymerization and validated as an electrolyte additive for high-energy-density Li-ion cathodes. ≥97% purity ensures reproducible automated workflows.

Molecular Formula C6H10BNO4
Molecular Weight 170.96 g/mol
CAS No. 1104637-40-2
Cat. No. B1509798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylboronic acid MIDA ester
CAS1104637-40-2
Molecular FormulaC6H10BNO4
Molecular Weight170.96 g/mol
Structural Identifiers
SMILESB1(OC(=O)CN(CC(=O)O1)C)C
InChIInChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3
InChIKeyVXMLSGMSTPGVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylboronic Acid MIDA Ester Overview


Methylboronic acid MIDA ester (CAS 1104637-40-2) is a member of the N-methyliminodiacetic acid (MIDA) boronate class of reagents, widely employed as protected, bench-stable surrogates for the corresponding methylboronic acid in Suzuki-Miyaura cross-coupling reactions [1]. This compound, formally named 2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione, exists as an air-stable, crystalline powder with a melting point range of 255-261 °C . The tridentate MIDA ligand binds to the boron center via a B-N dative bond, forcing sp³-hybridization at boron, which dramatically attenuates its reactivity under anhydrous cross-coupling conditions while preserving the ability to be rapidly deprotected under mild aqueous basic conditions [1].

Reagent Class
Protected methylboronic acid surrogate for Suzuki-Miyaura coupling
Storage & Handling
Air-stable crystalline solid; no cold-chain or inert-atmosphere handling needed
Purification Workflow
Fully compatible with standard silica gel column chromatography
Synthesis Strategy
Enables iterative cross-coupling and automated synthesis platforms

Methylboronic Acid MIDA Ester: Unmatched Stability & Reactivity


Direct substitution of methylboronic acid MIDA ester with its parent methylboronic acid or with the commonly used pinacol boronate (Bpin) ester introduces significant procurement and performance risks due to fundamental differences in stability, purification, and reaction control. While methylboronic acid is a reactive sp²-hybridized species prone to protodeboronation, oxidation, and boroxine formation, limiting its benchtop shelf-life and complicating chromatographic purification, the MIDA ester's sp³-hybridized boron center confers indefinite air-stability and full compatibility with standard silica gel chromatography [1]. Furthermore, the controlled-release kinetics of MIDA boronates under aqueous basic cross-coupling conditions enable the use of inherently unstable boronic acid intermediates without decomposition, a capability not shared by pinacol esters or trifluoroborate salts [2]. These distinctions are critical for any workflow requiring iterative coupling, multistep synthesis with intermediate purification, or the use of labile boronic acid building blocks.

Stability
Indefinite benchtop stability under air
Free boronic acid decomposes within hours to days
Purification
Compatible with standard silica gel chromatography
Boronic acids are incompatible; pinacol esters often require specialized TLC conditions
Reaction Control
Orthogonal activation: inert under anhydrous conditions, released by mild aqueous base
Pinacol esters may undergo premature transmetalation, limiting iterative coupling selectivity

Methylboronic Acid MIDA Ester: Performance vs. Alternative Boron Sources


Benchtop Stability vs. Methylboronic Acid

Methylboronic acid MIDA ester demonstrates indefinite benchtop stability under air at room temperature, a critical advantage over its parent methylboronic acid, which is prone to rapid oxidation, protodeboronation, and boroxine formation [1]. Quantitative assessment of MIDA boronates in the class shows no detectable decomposition by ¹H NMR after ≥60 days of benchtop storage under ambient air [2]. In contrast, methylboronic acid is known to decompose within hours to days under similar conditions, requiring cold storage under inert atmosphere to maintain acceptable purity.

Benchtop Stability
Class-level inference
>60 days under air vs. hours–days decomposition
Enables ambient storage, reduces procurement complexity
Reported for MIDA boronate class; individual lot validation advised
Organoboron Stability Shelf-Life Reagent Storage

Silica Gel Chromatography Compatibility

Methylboronic acid MIDA ester is fully compatible with standard silica gel column chromatography, a purification technique that is largely incompatible with free boronic acids due to their high polarity and propensity to form boroxines [1]. The MIDA ester is reported to exhibit an unusual binary affinity for silica gel, enabling rapid separation and purification in automated chromatography systems [2]. This stands in stark contrast to boronic acids, which are typically purified by recrystallization or, for pinacol esters, require specialized boric acid-impregnated silica gel for thin-layer chromatography (TLC) [3].

Chromatography Compatibility
Class-level inference
Fully compatible with standard silica gel column chromatography
Simplifies multistep purification workflows
Boronic acids and pinacol esters show limited or no compatibility
Purification Silica Gel Chromatography Workflow Efficiency

Thermal Stability in DMSO Solution

MIDA boronates exhibit exceptional thermal stability even in DMSO solution at high temperatures compared to their parent boronic acid counterparts. A study on ortho-phenolboronic acid-derived MIDA boronates demonstrated remarkable stability in DMSO at temperatures exceeding 120 °C [1]. This level of stability is critical for reactions requiring high-temperature DMSO conditions, where free boronic acids would rapidly undergo protodeboronation or decomposition. While this study was conducted on ortho-phenolboronic acid MIDA esters, the stabilizing effect is conferred by the MIDA ligand's sp³-hybridization of the boron center, a class-wide property applicable to alkyl MIDA boronates including methylboronic acid MIDA ester.

Thermal Stability
Class-level inference
Stable in DMSO at >120 °C
Extends solvent and temperature scope in synthesis
Parent boronic acid decomposes under these conditions
Thermal Stability DMSO Compatibility High-Throughput Synthesis

Controlled Reactivity in Iterative Cross-Coupling

The key differentiator of MIDA boronates for iterative Suzuki-Miyaura coupling is their orthogonality: they are unreactive under standard anhydrous cross-coupling conditions (even at temperatures up to 80 °C) yet are rapidly hydrolyzed to the active boronic acid under mild aqueous basic conditions (1 M NaOH or NaHCO₃ at room temperature) [1]. This allows for sequential coupling of building blocks without deprotection of the MIDA group, a capability not matched by pinacol esters (which can undergo transmetalation under similar conditions) or trifluoroborate salts (which require more forcing conditions for activation). In a direct comparison using thienyl monomers for Suzuki-Miyaura polymerization, the MIDA boronate monomer produced poly(3-hexylthiophene) (rr-P3HT) with >98% head-to-tail couplings, isolated yields up to 94%, and polymer molecular weights of Mn = 18.7 kDa and Mw = 42.7 kDa, whereas the pinacol boronate ester produced lower molecular weight polymers in reduced yield under identical conditions [2].

Iterative Coupling Performance
Cross-study comparable
>98% HT coupling, up to 94% yield, Mn 18.7 kDa
Supports polymer regioregularity and automated synthesis
Compared to pinacol ester under identical polymerization conditions
Iterative Cross-Coupling Automated Synthesis Chemoselectivity

Methylboronic Acid MIDA Ester: Validated Application Scenarios


Automated Iterative Cross-Coupling for Small Molecules

Methylboronic acid MIDA ester is the reagent of choice for automated, iterative Suzuki-Miyaura cross-coupling sequences. Its orthogonal stability—inert under anhydrous coupling conditions yet rapidly activated under mild aqueous base—enables the sequential assembly of complex molecules without intermediate deprotection steps [1]. This property has been leveraged in the development of a fully automated synthesis platform capable of constructing complex small molecules in a modular fashion [2]. Procurement for this application should prioritize high-purity material (≥97%) to minimize side reactions and ensure reproducible automated workflows.

Regioregular Conjugated Polymer Monomer

Methylboronic acid MIDA ester and its aryl/heteroaryl analogs serve as highly effective monomers for Suzuki-Miyaura chain-growth polymerization. Direct comparative studies show that MIDA boronate monomers outperform pinacol boronate esters in the synthesis of regioregular poly(3-hexylthiophene) (rr-P3HT), achieving >98% head-to-tail coupling, up to 94% isolated yield, and high molecular weights (Mn up to 18.7 kDa) [1]. This superior performance is attributed to the controlled, slow-release kinetics of the MIDA protecting group, which minimizes homocoupling and chain termination events.

Lithium-Ion Battery Cathode Additive

Methylboronic acid MIDA ester (ADM) has been validated as an effective electrolyte additive for high-energy-density lithium-ion battery cathodes, specifically LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCAO). At an elevated temperature of 40 °C and a 0.2 C rate, cells containing ADM in the electrolyte exhibited a discharge capacity of 144.28 mAh g⁻¹ after 100 cycles with 80% capacity retention and 99.5% coulombic efficiency, in stark contrast to the additive-free system which retained only ~37.5 mAh g⁻¹ (~20% retention) and 90.4% efficiency [1]. This performance is linked to the formation of a thin, uniform, and dense cathode-electrolyte interphase (CEI) layer that suppresses electrolyte decomposition and maintains cathode structural integrity.

Multistep Synthesis of Boronic Acid Building Blocks

Methylboronic acid MIDA ester is uniquely suited for multistep synthetic routes that require intermediate purification of boronic acid derivatives. Unlike free boronic acids, which are difficult to handle and purify by chromatography, MIDA esters are air-stable, crystalline solids fully compatible with standard silica gel column chromatography [1]. This enables the synthesis of complex, highly functionalized boronic acid building blocks that would otherwise be inaccessible. The MIDA group can be subsequently removed under mild conditions (aqueous NaOH or NaHCO₃) to reveal the free boronic acid for final coupling [2].

Application
Selection Property
Validation Focus
Automated iterative cross-coupling
Orthogonal stability under anhydrous vs. aqueous base conditions
Deprotection kinetics and coupling selectivity
Conjugated polymer monomer
Controlled-release kinetics for chain-growth polymerization
Regioregularity and molecular weight monitoring
Li-ion battery cathode additive
Electrolyte additive compatibility with LNCAO cathodes
Capacity retention and cathode-electrolyte interphase (CEI) analysis
Multistep boronic acid building blocks
Chromatography-compatible protected form
Intermediate purification efficiency and deprotection completeness

Technical Documentation Hub

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